
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
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Overview
Description
5-Chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted at the 5-position with chlorine and at the 6-position with a tetrahydrofuran-3-yl-oxy moiety. The N-substituent is a phenethyl group bearing a trifluoromethyl group at the para position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrofuran-3-yl-oxy substituent may improve solubility and hydrogen-bonding capacity .
Preparation Methods
The synthesis of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions, including nitration, reduction, and amidation.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydrofuran-3-yl Ether: This step involves the formation of an ether linkage between the nicotinamide core and tetrahydrofuran-3-yl group, typically through nucleophilic substitution reactions.
Incorporation of the Trifluoromethylphenethyl Group: The trifluoromethylphenethyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high purity and yield.
Chemical Reactions Analysis
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The trifluoromethylphenethyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include catalysts like palladium or nickel, solvents such as dichloromethane or toluene, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nicotinamide Derivatives
6-Chloro-N-(4-Fluorophenyl)-N-(Pyridin-2-ylMethyl)Nicotinamide (72a)
- Core Structure : Nicotinamide (pyridine-3-carboxamide).
- Substituents :
- Chlorine at the 6-position (vs. 5-position in the target compound).
- N-bound 4-fluorophenyl and pyridin-2-ylmethyl groups (vs. 4-(trifluoromethyl)phenethyl).
- Key Differences: The 6-chloro substitution may alter electronic distribution and binding interactions compared to the 5-chloro analog.
- Relevance : Highlights the impact of halogen positioning and N-substituent bulk on pharmacodynamics .
Pyrimidine Derivatives
Example 47 (Patent Compound)
- Core Structure : Pyrimidine (vs. pyridine in the target compound).
- Substituents :
- Tetrahydrofuran-3-yl group (shared with the target compound).
- Trifluoromethylphenyl and fluorobenzyloxy groups.
- The trifluoromethyl group is directly attached to the phenyl ring, similar to the target compound.
- Relevance : Demonstrates the versatility of tetrahydrofuran and trifluoromethyl motifs across heterocyclic scaffolds .
Furopyridine Derivatives
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Phenylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide
- Core Structure : Furo[2,3-b]pyridine (fused furan and pyridine).
- Substituents: Trifluoroethylamino group (electron-withdrawing, similar to trifluoromethyl). Fluorophenyl and cyclopropylcarbamoyl groups.
- Trifluoroethylamino vs. trifluoromethylphenethyl: Differences in steric bulk and electronic effects.
- Relevance : Illustrates the role of fused ring systems and trifluorinated groups in modulating bioactivity .
Substituent Effects and Functional Groups
Chlorine and Trifluoromethyl Groups
- Chlorine :
- Trifluoromethyl :
Tetrahydrofuran-3-yl-Oxy Group
- Introduces a chiral center and ether linkage, improving solubility.
- Observed in the target compound and Example 47, indicating its compatibility with diverse scaffolds .
Structural and Functional Comparison Table
Research Implications and Gaps
- Structural Insights : The target compound’s 5-chloro and tetrahydrofuran-3-yl-oxy groups differentiate it from nicotinamide analogs, warranting studies on target selectivity.
- Functional Data Gap: No direct pharmacological data are available in the provided evidence; future work should compare binding affinities (e.g., kinase inhibition) and ADME profiles.
- Synthetic Challenges : The tetrahydrofuran-3-yl-oxy group’s stereochemistry may complicate synthesis, as seen in Example 47’s multi-step preparation .
Biological Activity
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Nicotinamide Core : This core is synthesized through nitration, reduction, and amidation reactions.
- Introduction of the Chloro Group : Chlorination is typically performed using thionyl chloride or phosphorus pentachloride.
- Attachment of the Tetrahydrofuran-3-yl Ether : This step involves nucleophilic substitution to form an ether linkage between the nicotinamide core and the tetrahydrofuran group .
Reaction Conditions
Step | Conditions | Yield |
---|---|---|
Chlorination | Thionyl chloride, room temperature | Variable |
Nucleophilic substitution | Tetrahydrofuran solvent, base catalyst | High (up to 90%) |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact targets remain to be fully elucidated but may include:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes related to inflammation and cancer progression.
- Receptor Binding : It may interact with receptors that play roles in cellular signaling pathways .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and others, demonstrating IC50 values in the low micromolar range. For example, one study reported significant cytotoxicity against non-small cell lung cancer cells .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce pro-inflammatory cytokine production in models of acute inflammation, showing promise as a therapeutic agent in inflammatory diseases .
- Pharmacokinetics and Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that could influence its efficacy and safety profile. Understanding these pathways is crucial for optimizing its therapeutic use .
Biological Activity Overview
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c20-16-9-13(10-25-18(16)28-15-6-8-27-11-15)17(26)24-7-5-12-1-3-14(4-2-12)19(21,22)23/h1-4,9-10,15H,5-8,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLBMJVFLCAUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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